molecular formula C14H16O3 B14402274 Acetic acid;1-phenylhex-1-en-4-yn-3-ol CAS No. 87639-27-8

Acetic acid;1-phenylhex-1-en-4-yn-3-ol

Katalognummer: B14402274
CAS-Nummer: 87639-27-8
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: AYXADINQXZVJLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-phenylhex-1-en-4-yn-3-ol is a chemical compound with the molecular formula C12H14O. It is also known by other names such as 1-phenyl-1-hexyn-3-ol and 1-phenylhex-1-yn-3-ol . This compound is characterized by the presence of a phenyl group attached to a hexyn-3-ol structure, which includes both an alkyne and an alcohol functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylhex-1-en-4-yn-3-ol can be achieved through various organic reactions. One common method involves the reaction of phenylacetylene with hexanal in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 1-phenylhex-1-en-4-yn-3-ol .

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylhex-1-en-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Phenylhex-1-en-4-yn-3-ol has various applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-phenylhex-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Phenylhex-1-en-4-yn-3-ol is unique due to the presence of both an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. Its phenyl group also provides additional reactivity and potential for biological interactions .

Eigenschaften

CAS-Nummer

87639-27-8

Molekularformel

C14H16O3

Molekulargewicht

232.27 g/mol

IUPAC-Name

acetic acid;1-phenylhex-1-en-4-yn-3-ol

InChI

InChI=1S/C12H12O.C2H4O2/c1-2-6-12(13)10-9-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-10,12-13H,1H3;1H3,(H,3,4)

InChI-Schlüssel

AYXADINQXZVJLE-UHFFFAOYSA-N

Kanonische SMILES

CC#CC(C=CC1=CC=CC=C1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.